Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate typically involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.
Amidation: The amide bond is formed by reacting the piperidine derivative with 4-aminobenzoic acid.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules. The piperidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-amido}benzoate
- Methyl 4-{1-[(4-bromophenyl)methanesulfonyl]piperidine-3-amido}benzoate
- Methyl 4-{1-[(4-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate
Uniqueness
Methyl 4-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target molecules compared to other halogenated derivatives.
Properties
Molecular Formula |
C21H23FN2O5S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-10-19(11-7-16)23-20(25)17-3-2-12-24(13-17)30(27,28)14-15-4-8-18(22)9-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,25) |
InChI Key |
UIOASPAJODQJFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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